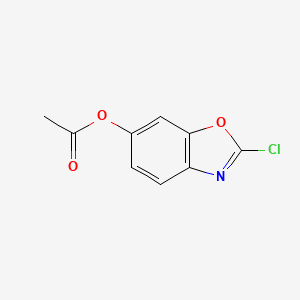

2-Chloro-1,3-benzoxazol-6-yl acetate

Description

Structure

3D Structure

Properties

CAS No. |

256519-03-6 |

|---|---|

Molecular Formula |

C9H6ClNO3 |

Molecular Weight |

211.60 g/mol |

IUPAC Name |

(2-chloro-1,3-benzoxazol-6-yl) acetate |

InChI |

InChI=1S/C9H6ClNO3/c1-5(12)13-6-2-3-7-8(4-6)14-9(10)11-7/h2-4H,1H3 |

InChI Key |

DUGLNOUWGPQWRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)N=C(O2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 1,3 Benzoxazol 6 Yl Acetate

Strategies for the Construction of the 1,3-Benzoxazole Core

The formation of the 1,3-benzoxazole ring system is a cornerstone of heterocyclic chemistry, with numerous well-established methods. The most prevalent approach begins with substituted 2-aminophenols, which undergo cyclization with a variety of carbonyl-containing compounds. nih.gov

The traditional and most direct route to the benzoxazole (B165842) core is the condensation of a 2-aminophenol with a one-carbon electrophile, such as a carboxylic acid, aldehyde, or acyl chloride, followed by cyclization and dehydration. nih.govnih.gov The reaction typically proceeds through the formation of a Schiff base or an amide intermediate, which then undergoes intramolecular nucleophilic attack by the phenolic hydroxyl group, leading to the heterocyclic ring. nih.gov A wide array of substrates can be used, including β-diketones, to yield various 2-substituted benzoxazoles. nih.govorganic-chemistry.org For the synthesis of the target molecule, the logical starting material would be a 2-aminophenol bearing a hydroxyl or protected hydroxyl group at the 4-position (which becomes the 6-position of the benzoxazole).

Modern synthetic methods have introduced a diverse range of catalysts to improve the efficiency, yield, and environmental footprint of benzoxazole synthesis. nih.gov These catalytic systems facilitate the cyclocondensation reaction under milder conditions and with greater substrate tolerance.

Metal Catalysts: Transition metals like palladium, copper, and nickel are widely employed. Copper(II)-catalyzed protocols can achieve regioselective C-H functionalization and C-O bond formation. organic-chemistry.org Nickel(II) complexes have been used to catalyze the intramolecular cyclization of 2-aminophenols with aromatic aldehydes. rsc.org

Nanocatalysts: Nanoparticle-based catalysts, such as palladium supported on silica magnetic nanoparticles ([SMNP@GLP][Cl]) and mixed metal oxides like TiO₂–ZrO₂, offer high efficiency and ease of recovery and reuse. nih.govrsc.org

Ionic Liquid Catalysts: Ionic liquids (ILs) serve as both solvent and catalyst, providing a greener alternative to volatile organic solvents. Brønsted acidic ionic liquids and Lewis acidic ionic liquids supported on magnetic nanoparticles (LAIL@MNP) have proven effective in promoting the condensation of 2-aminophenols and aldehydes. nih.govrsc.org

Acid Catalysts: Various acid catalysts, from simple Brønsted acids to Lewis acids like samarium triflate, are used to activate the carbonyl group and facilitate cyclization. organic-chemistry.org A combination of a Brønsted acid and a copper salt (CuI) is effective for the cyclization of 2-aminophenols with β-diketones. organic-chemistry.org

Organocatalysts: N-heterocyclic carbenes (NHCs) have been utilized to catalyze the intramolecular cyclization of aldimines generated in situ from 2-aminophenols and aldehydes under mild conditions. organic-chemistry.org

The table below summarizes various catalytic systems used for the synthesis of the 1,3-benzoxazole core.

Table 1: Catalytic Approaches for 1,3-Benzoxazole Core Synthesis

| Catalyst Type | Specific Catalyst | Reactants | Conditions | Yield |

|---|---|---|---|---|

| Nanocatalyst | Pd-supported [SMNP@GLP][Cl] | 2-Aminophenol, Aldehydes | O₂, K₂CO₃, DMF, 80°C, 18h | 83-95% nih.gov |

| Nanocatalyst | TiO₂–ZrO₂ | 2-Aminophenol, Aromatic Aldehydes | Acetonitrile, 60°C, 15-25 min | 83-93% nih.govrsc.org |

| Metal Catalyst | Nickel(II) complexes | 2-Aminophenol, Aromatic Aldehydes | DMF, K₂CO₃, 80°C, 3-4h | 87-94% rsc.org |

| Ionic Liquid | LAIL@MNP | 2-Aminophenol, Aldehydes | Solvent-free, Sonication, 70°C, 30 min | up to 90% nih.gov |

| Ionic Liquid | Brønsted acidic IL gel | 2-Aminophenol, Aldehydes | Solvent-free, 130°C, 5h | 85-98% rsc.org |

| Acid Catalyst | Samarium triflate | 2-Aminophenol, Aldehydes | Aqueous medium | Good organic-chemistry.org |

Regioselective Introduction of the 2-Chloro Moiety

Introducing a chlorine atom specifically at the 2-position of the benzoxazole ring is a critical step that can be achieved through several strategies. These methods generally involve either direct chlorination of a pre-formed benzoxazole or the use of a precursor that facilitates the formation of the 2-chloro substituent during or after cyclization.

Direct chlorination of the benzoxazole ring can be challenging due to the reactivity of the heterocyclic system, which can lead to unselective polychlorination. However, selective monochlorination at the 2-position is achievable under controlled conditions. This process involves reacting a benzoxazole with a chlorinating agent in the presence of an acidic catalyst. The choice of catalyst and reaction conditions is crucial to prevent over-halogenation and ensure high regioselectivity for the desired 2-chloro product.

A more common and often more selective approach involves using a precursor that is already functionalized in a way that directs the formation of the 2-chloro group. Two primary pathways exemplify this strategy:

From Benzoxazolin-2-ones: A widely used method starts with a benzoxazolin-2-one. This precursor can be chlorinated on the benzene (B151609) ring first, for instance, to produce 6-chlorobenzoxazolin-2-one. google.com The crucial step is the subsequent reaction with a strong chlorinating agent like phosphorus pentachloride (PCl₅), which converts the 2-oxo group into the desired 2-chloro group, yielding 2,6-dichlorobenzoxazole (B51379). google.com

From 2-Mercaptobenzoxazoles: An alternative route begins with a 2-mercaptobenzoxazole (B50546) derivative. The mercapto group at the 2-position can be replaced by chlorine. For example, 2-mercapto-6-chlorobenzoxazole can be converted to 2,6-dichlorobenzoxazole by reacting it with reagents such as di(trichloromethyl) carbonate. patsnap.com

Site-Specific Functionalization via the 6-Acetate Moiety

The final step in the synthesis of 2-Chloro-1,3-benzoxazol-6-yl acetate (B1210297) is the introduction of the acetate group at the 6-position of the benzoxazole ring. The position of substituents on the benzene portion of the benzoxazole core is determined by the substitution pattern of the initial 2-aminophenol precursor.

To achieve substitution at the 6-position, the synthesis must begin with a 4-substituted 2-aminophenol. For the target molecule, the most logical precursor is 2-amino-4-hydroxyphenol. The synthetic sequence would involve first constructing the 2-chlorobenzoxazole (B146293) ring to form the intermediate, 2-chloro-1,3-benzoxazol-6-ol.

The final functionalization is a standard esterification reaction. The phenolic hydroxyl group at the 6-position of the intermediate can be acetylated using common acetylating agents such as acetic anhydride or acetyl chloride, typically in the presence of a base like pyridine or triethylamine, to yield the final product, 2-Chloro-1,3-benzoxazol-6-yl acetate. This late-stage functionalization ensures that the acetate group is not subjected to the potentially harsh conditions of the cyclization and chlorination steps.

Strategies for O-Acetylation and Esterification

The introduction of the acetate group at the 6-position of the benzoxazole ring is a crucial step in the synthesis of the target molecule. This is typically achieved through O-acetylation of a 2-chloro-1,3-benzoxazol-6-ol precursor. Standard esterification methods can be employed for this transformation.

One common method involves the use of acetyl chloride or acetic anhydride in the presence of a base. The base, such as triethylamine or pyridine, acts as a scavenger for the hydrochloric acid or acetic acid byproduct, respectively. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform at room temperature or with gentle heating.

Alternatively, the Yamaguchi esterification provides a mild method for the synthesis of esters. This two-step procedure involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride, followed by reaction with the alcohol in the presence of a stoichiometric amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). While powerful for sterically hindered substrates, this method may be overly complex for a simple acetylation.

Fischer esterification, which involves reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst, is generally not suitable for this specific transformation due to the potential for acid-catalyzed decomposition of the benzoxazole ring or other undesired side reactions.

Table 1: Illustrative Conditions for O-Acetylation of 2-Chloro-1,3-benzoxazol-6-ol

| Reagent | Base | Solvent | Temperature | Typical Yield |

| Acetic Anhydride | Pyridine | Dichloromethane | Room Temperature | High |

| Acetyl Chloride | Triethylamine | Chloroform | 0 °C to RT | High |

| Acetic Anhydride | Sodium Acetate | Acetic Acid | Reflux | Moderate to High |

Protective Group Chemistry in Multistep Synthesis

In a multistep synthesis of this compound, protecting groups may be necessary to prevent unwanted side reactions of the phenolic hydroxyl group. For instance, if the 2-chloro substituent is introduced after the formation of the benzoxazole ring from a precursor that already contains the 6-hydroxyl group, this hydroxyl group might need to be protected.

Common protecting groups for phenols include ethers, such as the benzyl (Bn) ether or silyl ethers like tert-butyldimethylsilyl (TBDMS). The choice of protecting group depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal.

For example, a synthetic route could involve the following steps:

Protection of the hydroxyl group of a 2-amino-5-hydroxyphenol derivative.

Cyclization to form the benzoxazole ring.

Chlorination at the 2-position.

Deprotection of the hydroxyl group.

O-acetylation to yield the final product.

The benzyl group is often removed by hydrogenolysis, while silyl ethers are typically cleaved using fluoride ion sources like tetrabutylammonium fluoride (TBAF). Acetyl (Ac) and benzoyl (Bz) groups can also serve as protecting groups, though their removal requires acidic or basic conditions.

Table 2: Common Protecting Groups for Phenolic Hydroxyls

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| Benzyl | Bn | Benzyl bromide | H₂, Pd/C |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | TBAF or HF |

| Acetyl | Ac | Acetic anhydride | Acid or base hydrolysis |

| Methoxymethyl ether | MOM | MOM-Cl, base | Acid hydrolysis |

Sustainable and Green Chemistry Aspects in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly processes. For the synthesis of this compound, several green chemistry principles can be applied.

The synthesis of the benzoxazole core, a key step, has been the focus of green methodology development. Traditional methods often involve harsh reagents and high temperatures. Greener alternatives include the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of reusable catalysts. For instance, samarium triflate has been used as a reusable acid catalyst for benzoxazole synthesis in an aqueous medium.

In the context of this compound synthesis, a greener approach would favor:

Atom Economy: Choosing reactions that incorporate the maximum number of atoms from the reactants into the final product.

Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol (B145695), water, or ionic liquids.

Catalysis: Employing catalytic reagents over stoichiometric ones to minimize waste. The use of solid acid catalysts or enzyme-catalyzed esterification could be explored for the acetylation step.

Energy Efficiency: Utilizing microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption.

For the chlorination step, which often involves reagents like phosphorus pentachloride, exploring alternative, less hazardous chlorinating agents would be a key aspect of a green synthesis.

Comparative Analysis of Synthetic Pathways and Methodological Advancements

Several synthetic pathways can be envisioned for the preparation of this compound. The optimal route depends on factors such as the availability of starting materials, desired yield, and scalability.

Pathway A: Late-stage Acetylation

Start with a substituted 2-aminophenol, such as 2-amino-5-chlorophenol.

Cyclization with a suitable C1 source (e.g., phosgene or a derivative) to form 6-chloro-1,3-benzoxazol-2(3H)-one.

Reaction with a chlorinating agent like phosphorus pentachloride to yield 2,6-dichlorobenzoxazole.

Nucleophilic aromatic substitution of the 6-chloro group with a hydroxyl group. This step can be challenging.

O-acetylation of the resulting 2-chloro-1,3-benzoxazol-6-ol.

Pathway B: Early Introduction of the Oxygen Functionality

Start with 2-amino-5-hydroxyphenol.

Cyclization to form 1,3-benzoxazol-2,6-diol.

Selective chlorination at the 2-position. This would likely require protection of the 6-hydroxyl group.

O-acetylation of the 6-hydroxyl group.

Pathway C: Convergent Synthesis

Synthesize the 2-chlorobenzoxazole core from a simpler 2-aminophenol.

Separately prepare a side chain containing the acetylated hydroxyl group.

Couple the two fragments, for example, via a nucleophilic aromatic substitution or a cross-coupling reaction. This is generally a less direct approach for this specific target molecule.

Methodological Advancements:

Recent advancements in the synthesis of benzoxazoles focus on the development of more efficient and environmentally friendly methods. These include:

One-pot syntheses: Combining multiple reaction steps into a single operation to reduce waste and improve efficiency.

Catalytic C-H activation: Directly functionalizing the benzoxazole core, which can offer more direct routes to substituted derivatives.

Flow chemistry: Performing reactions in continuous flow reactors can improve safety, control, and scalability.

A comparative analysis suggests that Pathway B, involving the early introduction of the hydroxyl group followed by protection, chlorination, and acetylation, is likely the most viable and controllable route. Pathway A suffers from the difficulty of the nucleophilic aromatic substitution at the 6-position. Advances in catalysis and green chemistry offer opportunities to refine these pathways to be more efficient and sustainable.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 1,3 Benzoxazol 6 Yl Acetate

Transformations Involving the 2-Chloro Substituent

The chlorine atom at the C-2 position of the benzoxazole (B165842) ring is susceptible to displacement, making it a key site for molecular modification. This reactivity is primarily due to the electron-withdrawing nature of the heterocyclic system, which activates the C-2 position for both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

The C-2 position of 2-chlorobenzoxazoles is electron-deficient and thus highly susceptible to attack by nucleophiles. These reactions typically proceed through a concerted or a two-step addition-elimination mechanism, known as nucleophilic aromatic substitution (SNAr). nih.gov The presence of the electronegative oxygen and nitrogen atoms in the oxazole (B20620) ring helps to stabilize the negative charge in the intermediate (Meisenheimer complex), facilitating the displacement of the chloride leaving group. nih.gov

A wide range of nucleophiles can be employed to displace the 2-chloro substituent, leading to the formation of diverse 2-substituted benzoxazole derivatives. Common nucleophiles include amines, alkoxides, and thiols. For instance, reactions with primary or secondary amines yield 2-aminobenzoxazoles, while reactions with alkoxides or thiols produce 2-alkoxybenzoxazoles and 2-(alkylthio)benzoxazoles, respectively. The principles of these reactions are similar to those observed in related heterocyclic systems like 2-chlorobenzimidazoles. rsc.org

Table 1: Examples of Nucleophilic Substitution at the C-2 Position of 2-Chlorobenzoxazoles

| Nucleophile (Nu-H) | Reagent Example | Product Type |

|---|---|---|

| Primary/Secondary Amine | Aniline, Piperidine | 2-Aminobenzoxazole |

| Alcohol | Sodium Methoxide | 2-Alkoxybenzoxazole |

| Thiol | Sodium Thiophenoxide | 2-(Arylthio)benzoxazole |

This table is illustrative of typical reactions for the 2-chlorobenzoxazole (B146293) scaffold.

The 2-chloro substituent also serves as an effective handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly common for substrates like 2-chlorobenzoxazoles. chempedia.info These methods offer a versatile route to complex molecules that are not easily accessible through traditional nucleophilic substitution.

Notable cross-coupling reactions applicable to the C-2 position include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-chlorobenzoxazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a highly effective method for forming C-C bonds to introduce aryl or vinyl substituents. rsc.orgresearchgate.net

Heck-Mizoroki Coupling: This reaction couples the 2-chlorobenzoxazole with an alkene to form a new C-C bond, yielding 2-vinylbenzoxazoles. The reaction is catalyzed by a palladium complex. scilit.comresearchgate.net

Sonogashira Coupling: This reaction creates a C-C bond between the 2-chlorobenzoxazole and a terminal alkyne. It typically requires a palladium catalyst, a copper(I) co-catalyst, and a base. rsc.orgnih.gov

Table 2: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions at C-2

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | 2-Arylbenzoxazole |

| Heck-Mizoroki | Alkene | Pd(OAc)₂ + Ligand (e.g., PPh₃) | 2-Vinylbenzoxazole |

This table provides generalized conditions for cross-coupling reactions on chloro-heteroaromatic compounds.

Reactions of the 6-Acetate Functional Group

The acetate (B1210297) group at the 6-position is an ester that can undergo typical ester chemistry, primarily hydrolysis and transesterification. These reactions provide a pathway to the corresponding 6-hydroxybenzoxazole derivative, which can then be used for further functionalization.

The acetate group can be readily cleaved under basic conditions through a process called saponification. thieme-connect.de Treatment of 2-Chloro-1,3-benzoxazol-6-yl acetate with an aqueous base, such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup, will hydrolyze the ester to yield 2-chloro-1,3-benzoxazol-6-ol. thieme-connect.de This reaction is often quantitative and provides access to the phenol (B47542) functionality, which is a versatile precursor for other derivatives. The reaction is typically performed in a solvent mixture such as aqueous methanol (B129727) or ethanol (B145695).

Transesterification is another key reaction of the acetate group, allowing for its conversion into other esters. This reaction involves treating the acetate with an alcohol in the presence of an acid or base catalyst. youtube.comyoutube.com For example, reacting this compound with ethanol and a catalytic amount of sulfuric acid or sodium ethoxide would lead to the formation of 2-chloro-1,3-benzoxazol-6-yl propanoate.

Alternatively, the 6-hydroxy derivative obtained from hydrolysis can be used as a starting point for a wider range of derivatives. The phenolic hydroxyl group can be acylated with different acyl chlorides or anhydrides to install various ester groups, or it can be alkylated using alkyl halides under basic conditions to form ethers, thereby providing broad scope for derivatization at the 6-position.

Electrophilic Aromatic Substitution on the Benzoxazole Ring System

The benzoxazole ring system itself is generally considered electron-deficient and is therefore deactivated towards electrophilic aromatic substitution (EAS). chempedia.info However, the reactivity of the fused benzene (B151609) ring is influenced by the substituents present. In this compound, the heterocyclic part and the 2-chloro group are electron-withdrawing, deactivating the aromatic ring. Conversely, the 6-acetoxy group is an ortho-, para-directing group and moderately activating due to the lone pairs on the oxygen atom.

Therefore, electrophilic attack is directed to the positions ortho and para to the 6-acetoxy group, namely the C-5 and C-7 positions. Reactions such as nitration (using nitric acid and sulfuric acid) masterorganicchemistry.com or halogenation (e.g., with Br₂ in acetic acid) would be expected to yield a mixture of 5- and 7-substituted products. The activation provided by the 6-acetoxy group is modest; however, hydrolysis to the more strongly activating 6-hydroxy group would significantly increase the rate and yield of electrophilic aromatic substitution reactions.

Kinetics and Thermodynamics of Key Chemical Transformations

The chemical reactivity of this compound is primarily centered around two functional groups: the chloro group at the 2-position of the benzoxazole ring and the acetate group at the 6-position of the benzene ring. Due to a lack of specific kinetic and thermodynamic data for this particular compound in the existing scientific literature, this section will discuss the expected key chemical transformations based on the known reactivity of analogous structures, such as 2-chlorobenzoxazoles and aryl acetates.

The principal reactions of interest are the nucleophilic substitution at the 2-position and the hydrolysis of the 6-acetoxy group.

Nucleophilic Aromatic Substitution (SNAr) at the 2-Position:

The chlorine atom at the 2-position of the benzoxazole ring is susceptible to nucleophilic attack. This reactivity is enhanced by the electron-withdrawing nature of the benzoxazole ring system. The general mechanism for this transformation is expected to follow a two-step SNAr pathway involving the formation of a Meisenheimer-like intermediate.

Step 1: Nucleophilic Attack A nucleophile (Nu-) attacks the carbon atom bonded to the chlorine, leading to the formation of a resonance-stabilized anionic intermediate.

Step 2: Departure of the Leaving Group The chloride ion is expelled, and the aromaticity of the benzoxazole ring is restored, yielding the 2-substituted product.

The kinetics of such reactions are typically second order, being first order in both the 2-chlorobenzoxazole derivative and the nucleophile. The rate of reaction is influenced by several factors including the nucleophilicity of the attacking species, the solvent polarity, and the electronic nature of the substituents on the benzoxazole ring. While specific rate constants for this compound are not available, studies on similar chloro-substituted heterocycles provide a basis for understanding its reactivity. For instance, kinetic studies on the substitution of 2-chloropyrimidine (B141910) have shown that these reactions are facile and follow second-order kinetics. zenodo.org

Hydrolysis of the 6-Acetoxy Group:

The acetate group at the 6-position is an ester and is therefore susceptible to hydrolysis, particularly under basic or acidic conditions, to yield the corresponding 6-hydroxy-2-chlorobenzoxazole and acetic acid.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the acetate group. This is typically a second-order reaction, dependent on the concentrations of both the ester and the base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.

The kinetics of aryl acetate hydrolysis have been studied, and the reaction rates are known to be influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the rate of hydrolysis by stabilizing the transition state.

Below is a hypothetical data table illustrating the kind of kinetic data that would be relevant for these transformations. The values are for illustrative purposes only and are not experimental data for this compound.

| Transformation | Nucleophile/Catalyst | Solvent | Rate Constant (k) [Unit] | Activation Energy (Ea) [kJ/mol] |

| Nucleophilic Substitution at C2 | Piperidine | Ethanol | Value not available | Value not available |

| Nucleophilic Substitution at C2 | Sodium Methoxide | Methanol | Value not available | Value not available |

| Hydrolysis of 6-Acetoxy Group (Basic) | NaOH | Water | Value not available | Value not available |

| Hydrolysis of 6-Acetoxy Group (Acidic) | HCl | Water | Value not available | Value not available |

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the reaction mechanisms, kinetics, and thermodynamics of chemical transformations where experimental data is scarce. researchgate.netdergipark.org.trrsc.org For this compound, computational studies can provide valuable insights into the intricacies of its reactivity.

Elucidation of Nucleophilic Aromatic Substitution (SNAr) Mechanism:

DFT calculations can be employed to model the SNAr reaction of this compound with various nucleophiles. Such studies would involve:

Geometry Optimization: Determining the equilibrium geometries of the reactants, intermediates, transition states, and products.

Transition State Searching: Locating the transition state structure connecting the reactants to the Meisenheimer-like intermediate and the intermediate to the products.

Frequency Calculations: Confirming the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle point for transition states) and calculating the zero-point vibrational energies (ZPVE).

Energy Profile: Constructing a potential energy surface for the reaction pathway, which allows for the determination of activation energies and reaction enthalpies.

These calculations can help in understanding the influence of the 6-acetoxy group on the reactivity of the 2-chloro position and can predict the regioselectivity of the nucleophilic attack.

Investigation of Hydrolysis Mechanism:

Similarly, the hydrolysis of the 6-acetoxy group can be modeled computationally. This would involve studying the reaction mechanism under both acidic and basic conditions. DFT calculations can elucidate the role of the catalyst (H+ or OH-) and the solvent molecules in the reaction mechanism. The calculated activation barriers can provide a theoretical basis for the observed reaction rates.

Reactivity Descriptors:

DFT calculations can also be used to compute various reactivity descriptors that provide a quantitative measure of the molecule's reactivity. researchgate.netdergipark.org.tr These include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the nucleophilic and electrophilic sites of the molecule.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Fukui Functions: These functions can be used to predict the local reactivity of different atomic sites in the molecule towards nucleophilic, electrophilic, and radical attacks.

A hypothetical table summarizing the kind of data that could be obtained from computational studies is presented below. The values are for illustrative purposes and are not derived from actual calculations for this compound.

| Reaction | Computational Method | Basis Set | Calculated Parameter | Value |

| Nucleophilic Substitution with NH3 at C2 | DFT (B3LYP) | 6-311++G(d,p) | Activation Energy (ΔG‡) | Value not available |

| Nucleophilic Substitution with NH3 at C2 | DFT (B3LYP) | 6-311++G(d,p) | Reaction Energy (ΔGrxn) | Value not available |

| Base-Catalyzed Hydrolysis of Acetoxy Group | DFT (B3LYP) | 6-311++G(d,p) | Activation Energy (ΔG‡) | Value not available |

| Base-Catalyzed Hydrolysis of Acetoxy Group | DFT (B3LYP) | 6-311++G(d,p) | Reaction Energy (ΔGrxn) | Value not available |

Advanced Spectroscopic Characterization and Analytical Methodologies for 2 Chloro 1,3 Benzoxazol 6 Yl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Chloro-1,3-benzoxazol-6-yl acetate (B1210297) in solution. Analysis of ¹H and ¹³C NMR spectra provides critical information regarding the chemical environment of each proton and carbon atom, respectively.

The predicted ¹H NMR spectrum of 2-Chloro-1,3-benzoxazol-6-yl acetate in a solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the methyl protons of the acetate group. The aromatic region is expected to show three signals corresponding to the protons on the benzene (B151609) ring. The proton at position 7 (H-7) would likely appear as a doublet, coupled to H-5. The proton at position 5 (H-5) would present as a doublet of doublets due to coupling with both H-7 and H-4. The proton at position 4 (H-4) would likely be a doublet, coupled to H-5. The methyl protons of the acetate group would appear as a sharp singlet, typically in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The carbonyl carbon of the acetate group is expected to resonate at a significantly downfield chemical shift. The carbon atom at position 2 of the benzoxazole (B165842) ring, being directly attached to both a nitrogen and an oxygen atom as well as a chlorine atom, would also have a characteristic downfield chemical shift. The remaining aromatic carbons would appear in the typical aromatic region, with their precise shifts influenced by the chloro and acetate substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~155.0 |

| C4 | ~7.8 (d) | ~111.0 |

| C5 | ~7.2 (dd) | ~119.0 |

| C6 | - | ~145.0 |

| C7 | ~7.5 (d) | ~125.0 |

| C3a | - | ~142.0 |

| C7a | - | ~150.0 |

| Acetate CH₃ | ~2.3 (s) | ~21.0 |

| Acetate C=O | - | ~169.0 |

Note: Predicted values are based on the analysis of similar substituted benzoxazole structures. Actual experimental values may vary.

To overcome the limitations of one-dimensional NMR and to unambiguously assign all proton and carbon signals, multidimensional NMR techniques are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the scalar coupling network between the aromatic protons, confirming the connectivity of H-4, H-5, and H-7 on the benzene ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-4, C-5, and C-7 by correlating them with their attached, and previously assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons and for piecing together the molecular fragments. For instance, correlations from the acetate methyl protons to the acetate carbonyl carbon and to C-6 of the benzoxazole ring would confirm the position of the acetate group. Similarly, correlations from the aromatic protons to the quaternary carbons of the benzoxazole ring system (C3a and C7a) would complete the structural assignment.

While solution-state NMR provides information about the time-averaged structure of a molecule, solid-state NMR (ssNMR) can offer insights into the molecular conformation and packing in the crystalline state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples.

For this compound, ¹³C CP-MAS experiments could reveal the presence of multiple, non-equivalent molecules in the unit cell (polymorphism), which would manifest as a splitting of the carbon signals. Furthermore, ssNMR can be used to study the orientation of different molecular fragments relative to one another in the solid state, providing valuable data that is complementary to that obtained from single-crystal X-ray diffraction.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Mapping

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₉H₆ClNO₃), HRMS would provide a measured mass that is very close to the calculated exact mass, confirming the molecular formula.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions for mass analysis. The resulting mass spectrum will show a molecular ion peak ([M]⁺) and a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Tandem mass spectrometry (MS/MS) experiments are used to map the fragmentation pathways of the molecular ion. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a series of fragment ions are produced. A plausible fragmentation pathway for this compound could involve:

Initial loss of the acetyl group as a ketene (B1206846) (CH₂=C=O), a common fragmentation for acetates, leading to a hydroxylated benzoxazole intermediate.

Subsequent loss of a chlorine radical.

Cleavage of the oxazole (B20620) ring, leading to smaller, characteristic fragment ions.

Table 2: Predicted Key Mass Fragments for this compound

| m/z (for ³⁵Cl) | Proposed Fragment |

| 211 | [M]⁺ |

| 169 | [M - CH₂CO]⁺ |

| 134 | [M - CH₂CO - Cl]⁺ |

Note: These are predicted fragmentation pathways and would require experimental verification.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy)

The FT-IR and Raman spectra of this compound would exhibit a series of characteristic absorption bands corresponding to the vibrational modes of its functional groups.

C=O Stretching: A strong absorption band in the FT-IR spectrum, typically around 1760-1740 cm⁻¹, would be indicative of the carbonyl group of the acetate ester.

C=N Stretching: The stretching vibration of the C=N bond within the benzoxazole ring is expected to appear in the region of 1650-1550 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the acetate group and the benzoxazole ring would likely be observed in the 1300-1000 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region would correspond to the stretching vibrations of the carbon-carbon double bonds in the benzene ring.

C-Cl Stretching: The C-Cl stretching vibration is expected to produce a band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C=O Stretch (Acetate) | 1760 - 1740 |

| C=N Stretch (Benzoxazole) | 1650 - 1550 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O Stretch | 1300 - 1000 |

| C-Cl Stretch | 800 - 600 |

Single-Crystal X-ray Diffraction for Definitive Structural Determination

The resulting crystal structure would confirm the planar nature of the benzoxazole ring system and would reveal the orientation of the acetate group relative to the ring. Furthermore, analysis of the crystal packing would provide insights into the intermolecular interactions, such as π-π stacking or halogen bonding, that govern the solid-state architecture. While no published crystal structure for this specific compound is currently available, data from closely related structures, such as 2-amino-5-chloro-1,3-benzoxazole, show the planarity of the benzoxazole core and the influence of substituents on crystal packing through hydrogen bonding and other interactions. researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Visible and Fluorescence)

The electronic absorption and emission characteristics of benzoxazole derivatives are fundamental to understanding their photophysical behavior and potential applications in materials science and as fluorescent probes. periodikos.com.br Typically, these compounds exhibit strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum. scielo.br

The UV-Visible spectrum of benzoxazole compounds is characterized by broad and high-intensity absorption bands. periodikos.com.br For instance, various benzoxazole derivatives show maximum absorption wavelengths (λmax) in the range of 336 to 392 nm. periodikos.com.brscielo.br These absorptions are generally attributed to π-π* electronic transitions within the aromatic system. The specific position and intensity of these bands are influenced by the nature and position of substituents on the benzoxazole core and the solvent used for analysis. periodikos.com.brjlu.edu.cn

Upon excitation at their absorption maxima, many benzoxazole derivatives exhibit fluorescence. acs.org The emission spectra are often characterized by intense bands in the visible region. For example, some derivatives have been reported to emit light in the range of 470 to 599 nm. periodikos.com.br The difference between the maximum absorption wavelength and the maximum emission wavelength, known as the Stokes shift, can be significant in these molecules, sometimes indicating a degree of intramolecular charge transfer in the excited state. frontiersin.org The fluorescence properties, including quantum yield, are also highly dependent on the molecular structure and the surrounding environment.

| Spectroscopic Parameter | Typical Range for Benzoxazole Derivatives |

|---|---|

| Maximum Absorption Wavelength (λabs) | 330 - 395 nm periodikos.com.brscielo.br |

| Molar Absorptivity (ε) | 16,700 - 35,100 M-1 cm-1periodikos.com.br |

| Maximum Emission Wavelength (λem) | 450 - 600 nm periodikos.com.brfrontiersin.org |

| Stokes Shift | ~3,700 cm-1frontiersin.org |

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are prominent methods used for this purpose. researchgate.netdergipark.org.tr These theoretical calculations can accurately forecast electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. researchgate.net

The process typically begins with the optimization of the molecule's ground-state geometry using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31+G(d,p)). researchgate.net Following geometry optimization, TD-DFT calculations are performed to obtain information about the excited states. researchgate.net These calculations yield key parameters, including excitation energies (which can be converted to absorption wavelengths), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., HOMO to LUMO). researchgate.netnih.gov

For benzoxazole derivatives, theoretical studies have successfully correlated calculated parameters with experimental UV-Vis spectra. researchgate.net The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the charge transfer characteristics within the molecule upon electronic excitation. researchgate.net Machine learning approaches, using electronic descriptors from low-cost DFT methods, are also emerging as a way to predict absorption spectra with high accuracy. nih.govarxiv.org

The table below summarizes the types of spectroscopic parameters that can be predicted for a compound like this compound using theoretical methods, along with typical values reported for related structures.

| Theoretical Parameter | Description | Computational Method |

|---|---|---|

| Excitation Energy (eV) | The energy difference between the ground and excited electronic states. | TD-DFT researchgate.net |

| Calculated Wavelength (λcalc) | The predicted wavelength of maximum absorption, derived from the excitation energy. | TD-DFT researchgate.net |

| Oscillator Strength (f) | A dimensionless quantity that represents the probability of an electronic transition. | TD-DFT researchgate.net |

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, related to molecular reactivity and electronic transitions. | DFT researchgate.net |

| Major Orbital Contributions | Identifies the specific molecular orbitals involved in an electronic transition (e.g., HOMO → LUMO). | TD-DFT researchgate.net |

Computational Chemistry and Theoretical Studies of 2 Chloro 1,3 Benzoxazol 6 Yl Acetate

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are fundamental to modern chemical research, offering deep insights into molecular properties that are often difficult or impossible to measure experimentally. For 2-Chloro-1,3-benzoxazol-6-yl acetate (B1210297), these calculations can predict its geometry, electronic structure, and reactivity patterns.

Geometry Optimization and Electronic Structure Analysis

The first step in the computational study of a molecule is typically geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state, thus predicting the most stable molecular structure. For benzoxazole (B165842) derivatives, theoretical calculations have been used to determine bond lengths, bond angles, and dihedral angles. nih.gov The optimized geometry provides the foundation for all other computational predictions.

Electronic structure analysis, following geometry optimization, reveals how electrons are distributed within the molecule. This includes identifying the energies and shapes of molecular orbitals, which is crucial for understanding the molecule's stability and chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.

Table 1: Frontier Molecular Orbital Properties

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | Data not available | Highest Occupied Molecular Orbital |

| LUMO | Data not available | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | Data not available | Energy difference between HOMO and LUMO |

Electrostatic Potential and Charge Distribution Mapping

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. The MEP map displays regions of positive and negative electrostatic potential on the electron density surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack. This mapping helps in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Applications of Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a widely used computational method in chemistry due to its balance of accuracy and computational cost. mdpi.com It is particularly effective for studying the electronic properties of molecules.

Prediction and Validation of Spectroscopic Data

DFT calculations are frequently used to predict various spectroscopic properties, including vibrational (infrared), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra. elsevierpure.com By calculating these spectra computationally, they can be compared with experimental data to confirm the structure of a synthesized compound. For benzoxazole derivatives, DFT has been successfully employed to model their spectroscopic characteristics. nih.gov

Table 2: Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Value | Experimental Value |

|---|---|---|

| IR (C=O stretch) | Data not available | Data not available |

| UV-Vis (λmax) | Data not available | Data not available |

| 1H NMR (δ) | Data not available | Data not available |

| 13C NMR (δ) | Data not available | Data not available |

Elucidation of Reaction Pathways and Transition States

DFT is a powerful tool for investigating reaction mechanisms. zsmu.edu.ua By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the high-energy structures that connect reactants and products. researchgate.net The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For reactions involving benzoxazoles, such as their synthesis or subsequent functionalization, DFT can provide valuable insights into the most favorable reaction pathways. mdpi.com

Molecular Dynamics Simulations for Conformational and Solvation Studies

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a molecule's dynamic behavior, including its conformational changes and interactions with its environment. archie-west.ac.uk

Solvation studies are another key application of MD simulations, providing a molecular-level understanding of how a solute interacts with a solvent. researchgate.net To study the solvation of 2-Chloro-1,3-benzoxazol-6-yl acetate, the molecule would be placed in a simulation box filled with a chosen solvent, such as water or an organic solvent. The simulation would then reveal how the solvent molecules arrange themselves around the solute, forming a solvation shell. aip.org Key aspects that can be investigated include:

Solvation Free Energy: This is the energy change associated with transferring a molecule from a vacuum to a solvent. It is a critical parameter for predicting a compound's solubility. acs.org

Radial Distribution Functions: These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. This can reveal the strength and nature of solute-solvent interactions.

Hydrogen Bonding: MD simulations can identify and analyze the dynamics of hydrogen bonds formed between the solute and protic solvents.

While explicit MD simulations for this compound have not been reported, other computational methods like the polarizable continuum model (PCM) have been used to study the solvation of benzoxazole and its derivatives, providing insights into the contributions of electrostatic and non-electrostatic interactions to the free energy of solvation.

Applications of 2 Chloro 1,3 Benzoxazol 6 Yl Acetate in Chemical and Material Sciences

Strategic Utility as a Precursor in Complex Organic Syntheses

The primary value of 2-Chloro-1,3-benzoxazol-6-yl acetate (B1210297) in organic synthesis lies in its nature as a bifunctional building block. The two functional groups, the chloro and the acetate moieties, can be manipulated independently or in sequence to construct a wide array of more complex benzoxazole (B165842) derivatives.

The chlorine atom at the 2-position of the benzoxazole ring is an excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution reactions. This reactivity allows for the introduction of various functional groups by reacting the compound with a range of nucleophiles. For example, amines, thiols, and alcohols can readily displace the chloride to form 2-amino, 2-thio, and 2-alkoxy benzoxazoles, respectively. This pathway is a cornerstone for creating libraries of substituted benzoxazoles for screening in drug discovery and materials science applications. Processes for preparing 2-chlorobenzoxazoles are well-established, often starting from 2-mercaptobenzoxazoles or benzoxazolin-2-ones, highlighting their importance as synthetic intermediates. google.comgoogle.com

Simultaneously, the acetate group at the 6-position serves as a protected hydroxyl group. It can be easily removed through hydrolysis (saponification) under basic or acidic conditions to reveal a phenol (B47542). This phenolic hydroxyl group provides a secondary site for functionalization, such as through etherification (e.g., Williamson ether synthesis) or esterification reactions. This dual reactivity makes the molecule a strategic precursor for synthesizing disubstituted benzoxazoles with precise control over the substitution pattern.

| Functional Group | Position | Type of Reaction | Potential Reagents | Resulting Structure |

|---|---|---|---|---|

| Chloro (-Cl) | 2 | Nucleophilic Substitution | Amines (R-NH2), Thiols (R-SH), Alcohols (R-OH) | 2-Amino, 2-Thio, or 2-Alkoxy Derivatives |

| Acetate (-OAc) | 6 | Hydrolysis (Deprotection) | Base (e.g., NaOH) or Acid (e.g., HCl) | 6-Hydroxy Derivative (Phenol) |

| Resulting Hydroxyl (-OH) | 6 | Etherification / Esterification | Alkyl Halides (R-X), Acyl Chlorides (R-COCl) | 6-Alkoxy or 6-Acyloxy Derivatives |

Contributions to Advanced Materials Science

The benzoxazole scaffold is a well-known fluorophore, and derivatives are widely explored for their unique optical and electronic properties. semanticscholar.orgresearchgate.net 2-Chloro-1,3-benzoxazol-6-yl acetate serves as a valuable platform for developing new functional materials.

Benzoxazole derivatives are recognized for their strong fluorescence, often in the blue region of the electromagnetic spectrum, making them attractive for various optical applications. periodikos.com.br These properties arise from the extended π-conjugated system of the heterocyclic core. The absorption and emission characteristics can be finely tuned by altering the substituents on the benzoxazole ring system.

While specific photophysical data for this compound is not extensively documented, the behavior of analogous compounds provides significant insight. The benzoxazole core typically exhibits absorption maxima in the UV-A range (320–380 nm) and emission maxima in the blue-violet range (400–450 nm). The chloro and acetoxy groups act as auxochromes, which can modulate the electronic transitions and thus shift the absorption and emission wavelengths. The presence of these groups can influence the fluorescence quantum yield and Stokes shift, properties that are critical for applications in fluorescent probes and organic light-emitting diodes (OLEDs). nih.govresearchgate.net Research on related benzoxazole-based systems shows their potential as aggregation-induced emission (AIE) materials and as components in fluorescent chemosensors. semanticscholar.orgmdpi.com

| Property | Typical Range for Benzoxazole Derivatives | Significance |

|---|---|---|

| Absorption Maximum (λabs) | 320 - 380 nm | Determines the wavelength of light the material absorbs. |

| Emission Maximum (λem) | 400 - 450 nm | Defines the color of the emitted light (typically blue). |

| Fluorescence Quantum Yield (ΦF) | Variable (can be high) | Measures the efficiency of the fluorescence process. |

| Stokes Shift | Variable | The difference between absorption and emission maxima; important for minimizing self-absorption in devices. |

The structure of this compound is suitable for incorporation into polymer chains, creating functional polymers with desirable thermal, optical, or electronic properties. Benzoxazole-containing polymers, particularly polybenzoxazoles (PBOs), are known for their exceptional thermal stability and mechanical strength. acs.org

There are several theoretical pathways for integrating this molecule into a polymer backbone or as a pendant group. One primary method involves first hydrolyzing the acetate group to yield 2-chloro-1,3-benzoxazol-6-ol. This resulting bifunctional monomer, containing a phenol and a reactive chloride, could then undergo step-growth polymerization. For instance, it could be reacted with a diacyl chloride to form a polyester or with a diepoxide to form a functional epoxy resin, embedding the fluorescent benzoxazole unit directly into the polymer backbone.

Alternatively, the molecule could be attached as a side chain to an existing polymer. A polymer with nucleophilic pendant groups (e.g., polyvinyl alcohol) could react at the 2-position, displacing the chloride and covalently bonding the benzoxazole moiety to the polymer. Such functionalized polymers could find use as fluorescent tags, polymer-based sensors, or as additives to enhance the thermal properties of other plastics.

The field of organic electronics leverages π-conjugated molecules for applications in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Benzoxazole derivatives are particularly promising candidates for OLEDs due to their high fluorescence efficiency, especially for generating deep-blue light, which remains a significant challenge in display technology. spiedigitallibrary.orgspiedigitallibrary.org

The inherent electroluminescent properties of the benzoxazole core in this compound make it a potential component for the emissive layer of an OLED. researchgate.net Its structure, featuring both electron-donating (acetoxy) and electron-withdrawing (chloro and the oxazole (B20620) nitrogen) characteristics, facilitates intramolecular charge transfer (ICT), which is often beneficial for electroluminescence. Furthermore, the rigid, aromatic structure of benzoxazoles provides good charge-carrier mobility and thermal stability, crucial for device longevity and performance. mdpi.com By modifying the molecule through the reactive sites, its energy levels (HOMO/LUMO) can be tuned to match other materials in a device stack, optimizing charge injection and recombination for efficient light emission.

Research in Agrochemical Development and Mechanistic Basis

The benzoxazole ring is considered a "privileged scaffold" in medicinal and agricultural chemistry due to its frequent appearance in bioactive compounds. nih.govresearchgate.net Benzoxazole derivatives have been investigated for a wide spectrum of agrochemical activities, including herbicidal, fungicidal, insecticidal, and antibacterial effects. dntb.gov.uanih.govnih.gov

This compound fits the profile of a candidate for agrochemical research. The inclusion of a chlorine atom is a common strategy in the design of pesticides, as halogenation can enhance the biological activity, metabolic stability, and binding affinity of a molecule to its target site. mdpi.com For example, some commercial herbicides function by inhibiting key plant enzymes, and heterocyclic compounds are central to their mode of action. researchgate.net

The mechanistic basis for the potential agrochemical activity of this compound would likely involve the inhibition of a specific biological process in the target pest, weed, or pathogen. Benzoxazole-based agents have been known to interfere with cellular respiration, disrupt cell division, or inhibit essential enzymes. researchgate.net The specific combination of the chloro and acetoxy groups on the benzoxazole ring would define its target specificity and potency, making it a subject of interest for synthesis and screening programs aimed at discovering new crop protection agents.

| Potential Agrochemical Application | Plausible Mechanistic Basis | Role of Substituents |

|---|---|---|

| Herbicide | Inhibition of essential plant enzymes (e.g., in amino acid or fatty acid synthesis). Disruption of photosynthesis. | The chloro group enhances bioactivity. The overall structure mimics an endogenous substrate. |

| Fungicide | Inhibition of fungal cell wall synthesis or mitochondrial respiration. | The heterocyclic core interacts with fungal proteins. |

| Insecticide | Acts as a neurotoxin or disrupts insect development and metabolic processes. | The molecule could act as an antagonist or agonist for critical insect receptors. |

Investigation of 2 Chloro 1,3 Benzoxazol 6 Yl Acetate in Mechanistic Biological Research Non Clinical Contexts

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Elucidation

Specific structure-activity relationship (SAR) studies for 2-Chloro-1,3-benzoxazol-6-yl acetate (B1210297) are not documented in the available literature. General SAR studies of the benzoxazole (B165842) class of compounds indicate that the nature and position of substituents on the bicyclic ring system are critical for biological activity. researchgate.net

Without identified biological targets for 2-Chloro-1,3-benzoxazol-6-yl acetate, no information exists on how modifications of its chloro or acetate substituents would influence target engagement.

No computational studies, such as molecular docking or dynamic simulations, modeling the binding mode or affinity of this compound to a biological target have been published. While computational analyses have been performed on other chloro-substituted benzoxazole derivatives, the results are specific to the compounds and targets studied therein.

Modulation of Specific Biochemical Pathways

As no definitive biological targets for this compound have been identified, there is no information regarding its modulation of any specific biochemical pathways.

Future Research Directions and Emerging Trends for 2 Chloro 1,3 Benzoxazol 6 Yl Acetate

Advancements in Sustainable and Efficient Synthetic Methodologies

The synthesis of benzoxazole (B165842) derivatives is undergoing a paradigm shift towards more environmentally benign and efficient processes. researchgate.net Future research on the synthesis of 2-Chloro-1,3-benzoxazol-6-yl acetate (B1210297) will likely focus on the adoption of green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

Furthermore, the exploration of alternative energy sources such as microwave and ultrasound irradiation is expected to play a significant role in accelerating reaction times and improving yields for the synthesis of benzoxazole derivatives like 2-Chloro-1,3-benzoxazol-6-yl acetate. The use of greener solvents, such as water or bio-derived solvents, is another critical area of research that will contribute to the development of more sustainable synthetic routes.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| One-Pot Synthesis | Multiple reaction steps are carried out in a single reaction vessel. | Reduced solvent waste, shorter reaction times, and higher overall yield. |

| Multi-Component Reactions | Three or more reactants combine in a single step to form the product. | Increased atomic economy and molecular complexity in a single operation. |

| Heterogeneous Catalysis | Catalysts are in a different phase from the reactants. | Easy catalyst recovery and reuse, leading to a more cost-effective and sustainable process. |

| Microwave/Ultrasound-Assisted Synthesis | Use of alternative energy sources to drive reactions. | Faster reaction rates, higher yields, and often milder reaction conditions. |

| Green Solvents | Utilization of environmentally friendly solvents like water or bio-solvents. | Reduced environmental impact and improved safety profile of the synthetic process. |

Discovery of Novel Chemical Transformations and Functionalizations

The chemical reactivity of this compound offers a fertile ground for the discovery of novel transformations and functionalizations, enabling the creation of a diverse library of new molecules with potentially valuable properties. The presence of both a chloro substituent at the 2-position and an acetate group at the 6-position provides two distinct handles for chemical modification.

Future research will likely focus on leveraging the reactivity of the C2-chloro group in cross-coupling reactions. nih.govresearchgate.net Palladium- and nickel-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, could be employed to introduce a wide array of substituents at this position, including aryl, heteroaryl, and alkyl groups. rsc.org These transformations would allow for the systematic exploration of the structure-activity relationships of 2-substituted benzoxazole derivatives.

The acetate group at the 6-position also presents opportunities for further functionalization. Hydrolysis of the ester to the corresponding phenol (B47542) would provide a versatile intermediate for a range of subsequent reactions. For example, the phenol could be converted to ethers, or other ester groups, or it could be used as a handle for the attachment of more complex molecular fragments. The development of selective methods for the functionalization of one site in the presence of the other will be a key challenge and a significant area of research.

| Functionalization Site | Potential Reactions | Resulting Modifications |

| C2-Chloro Group | Suzuki, Stille, Buchwald-Hartwig cross-coupling reactions. | Introduction of aryl, heteroaryl, alkyl, and amino groups. |

| C6-Acetate Group | Hydrolysis followed by etherification or esterification. | Conversion to hydroxyl, alkoxy, or alternative ester functionalities. |

| Benzene (B151609) Ring | Electrophilic aromatic substitution (e.g., nitration, halogenation). | Introduction of further substituents on the benzene ring, modulating electronic properties. |

Application of Artificial Intelligence and Machine Learning in Chemical Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemistry, and the study of this compound and its derivatives will undoubtedly benefit from these computational tools. AI and ML algorithms can be trained on large datasets of chemical information to predict a wide range of molecular properties, from basic physicochemical characteristics to complex biological activities.

In the context of this compound, AI and ML models could be developed to predict the properties of novel derivatives before they are synthesized in the laboratory. This in silico screening approach can significantly accelerate the discovery of new compounds with desired characteristics, such as specific biological activities or material properties. For example, quantitative structure-activity relationship (QSAR) models can be built to predict the therapeutic potential of new benzoxazole derivatives, guiding the design of more potent and selective drug candidates. rsc.org

Furthermore, AI and ML can be used to optimize reaction conditions for the synthesis and functionalization of this compound. By analyzing vast amounts of reaction data, machine learning algorithms can identify the optimal catalyst, solvent, and temperature for a given transformation, leading to higher yields and reduced experimental effort.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Property Prediction | Predicting physicochemical properties, biological activity, and toxicity. | Accelerated discovery of new derivatives with desired properties. |

| QSAR Modeling | Establishing relationships between chemical structure and biological activity. | Rational design of more potent and selective bioactive compounds. |

| Reaction Optimization | Predicting optimal reaction conditions for synthesis and functionalization. | Improved synthetic efficiency and reduced experimental workload. |

| De Novo Design | Generating novel molecular structures with desired properties. | Exploration of new chemical space for innovative applications. |

Interdisciplinary Research at the Interface of Chemistry and Biology

The benzoxazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities. nih.govjocpr.com This inherent bioactivity makes this compound an attractive starting point for interdisciplinary research at the interface of chemistry and biology.

A significant emerging trend is the development of benzoxazole-based fluorescent probes for biological imaging. rsc.orgperiodikos.com.brperiodikos.com.br The unique photophysical properties of the benzoxazole core can be fine-tuned through chemical modification to create probes that can selectively detect and visualize specific biomolecules or cellular processes. Future research could focus on modifying this compound to develop novel fluorescent probes for applications in diagnostics and cell biology.

Another exciting area of interdisciplinary research is the design of targeted therapies. By attaching a targeting moiety to the this compound scaffold, it may be possible to deliver the compound specifically to diseased cells, such as cancer cells, thereby increasing its therapeutic efficacy and reducing off-target side effects. researchgate.net The chloro and acetate groups on the molecule provide convenient handles for the conjugation of targeting ligands. This approach combines the principles of medicinal chemistry with a deep understanding of biological targeting and cellular uptake mechanisms.

The exploration of the biological mechanism of action of new this compound derivatives will also be a key area of future research. This will involve a combination of chemical synthesis, biochemical assays, and cell-based studies to identify the molecular targets of these compounds and to understand how they exert their biological effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-1,3-benzoxazol-6-yl acetate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves coupling 6-hydroxy-2-chloro-1,3-benzoxazole with acetyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) significantly impact regioselectivity and byproduct formation. For example, Ange et al. (2010) reported yields exceeding 75% using acetic anhydride as an acylating agent under reflux in acetonitrile . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product from unreacted starting materials.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include a singlet for the acetate methyl group (~2.3 ppm) and aromatic protons (7.0–8.0 ppm). The absence of an OH peak confirms successful acetylation.

- IR : Stretching frequencies for the ester carbonyl (~1740 cm⁻¹) and benzoxazole C=N (~1620 cm⁻¹) are critical.

- HRMS : Molecular ion [M+H]⁺ at m/z 226.0245 (C₁₀H₇ClNO₃⁺) validates the molecular formula.

Cross-referencing with crystallographic data (e.g., bond lengths from X-ray structures of analogs) enhances confidence in assignments .

Q. What crystallographic software tools are recommended for resolving the crystal structure of this compound?

- Methodological Answer : The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures . Programs like WinGX provide integrated workflows for data processing, solution (via SHELXD), and visualization (ORTEP-3), ensuring accurate determination of torsion angles and intermolecular interactions .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) elucidate the electronic properties and potential bioactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. Molecular docking (AutoDock Vina) into target proteins (e.g., cytochrome P450 enzymes) can identify binding affinities and key interactions (e.g., halogen bonding via the chlorine substituent) . Comparative studies with analogs (e.g., 6-methyl derivatives) highlight substituent effects on bioactivity .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Methodological Answer : Discrepancies (e.g., unexpected NOE correlations in NMR vs. X-ray bond angles) may arise from dynamic effects in solution vs. solid-state rigidity. Perform variable-temperature NMR to probe conformational flexibility. Re-refine X-ray data with alternative constraints (e.g., using SHELXL's AFIX commands) to validate geometric parameters .

Q. How does the chlorine substituent influence the supramolecular packing and stability of the crystal lattice?

- Methodological Answer : Chlorine’s polarizability facilitates weak intermolecular interactions (e.g., C–H···Cl, π-stacking). In analogs like 3-[chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole, Cl···H interactions (3.12 Å) and dihedral angles (~70°) between benzoxazole and substituent planes dictate packing motifs . Hirshfeld surface analysis (CrystalExplorer) quantifies these contributions to lattice energy.

Q. What are the challenges in achieving regioselective functionalization of the benzoxazole core, and how can directing groups be employed?

- Methodological Answer : The electron-deficient benzoxazole ring favors electrophilic substitution at the 6-position. However, competing reactions (e.g., acetylation at oxygen) require careful control of reaction kinetics. Using bulky bases (e.g., DMAP) or protecting groups (e.g., TMS) directs acylation to the desired site . Kinetic studies (HPLC monitoring) optimize time-temperature profiles to minimize byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.